

An In-depth Technical Guide to Isopropyl Chloroacetate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl chloroacetate*

Cat. No.: B092954

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of **isopropyl chloroacetate**. The information is curated to support research, development, and drug discovery applications, presenting quantitative data in accessible formats and detailing relevant experimental methodologies.

Chemical and Physical Properties

Isopropyl chloroacetate is a clear, colorless liquid.^{[1][2]} Key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₅ H ₉ ClO ₂	[1] [2] [3] [4] [5] [6]
Molecular Weight	136.58 g/mol	[1] [2]
Appearance	Clear colorless liquid	[1] [2]
Odor	Strong	[7]

Table 2: Physical Properties

Property	Value	Source(s)
Boiling Point	149-150 °C	[2][3]
Melting Point	-32 °C	[8]
Density	1.096 g/mL at 25 °C	[2]
Flash Point	56 °C (132.8 °F)	[3]
Refractive Index	n _{20/D} 1.419	[2]
Water Solubility	Soluble	[8][9]
Vapor Density	3.45	[3]

Table 3: Structural and Spectroscopic Identifiers

Identifier	Value	Source(s)
IUPAC Name	propan-2-yl 2-chloroacetate	[1][5]
CAS Number	105-48-6	[1][3][5]
SMILES	CC(C)OC(=O)CCl	[10]
InChI	InChI=1S/C5H9ClO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3	[1][5][10][11]
InChIKey	VODRWDBLLGYRJT-UHFFFAOYSA-N	[1][4][10][11]
Kovats Retention Index	Standard non-polar: 845, 850.7, 861, 891; Standard polar: 1280	[1]

Chemical Structure

The molecular structure of **isopropyl chloroacetate** consists of an isopropyl group attached to the oxygen of the acetate group, with a chlorine atom substituting one of the hydrogens on the

methyl group of the acetate.

Caption: Chemical structure of **isopropyl chloroacetate**.

Reactivity and Hazards

Isopropyl chloroacetate is a flammable liquid and vapor.^{[1][3]} It is classified as an ester and can react with acids to release heat, alcohols, and acids.^{[1][2]} Strong oxidizing acids may cause a vigorous, exothermic reaction.^{[1][2]} Heat is also generated through interaction with caustic solutions, and flammable hydrogen is produced when mixed with alkali metals and hydrides.^{[1][2]}

This compound is toxic if swallowed and may cause irritation to the skin, eyes, and respiratory tract.^{[3][7][8]} It is a lachrymator, a substance that causes tearing.^[3] Due to its flammability and reactivity, appropriate safety precautions should be taken during handling and storage, including keeping it away from heat, sparks, and open flames.^{[7][9]}

Experimental Protocols

Synthesis of **Isopropyl Chloroacetate** via Esterification

A common method for synthesizing **isopropyl chloroacetate** is through the esterification of chloroacetic acid with isopropanol.^{[12][13]} The following protocol is based on a method using lanthanum dodecyl sulfate (LDDS) as a catalyst, which has been shown to result in high conversion rates.^[12]

Materials:

- Chloroacetic acid
- Isopropanol
- Lanthanum dodecyl sulfate (LDDS) catalyst
- Cyclohexane (as a water-carrying agent)
- 100 mL conical flask

- Magnetic heating stirrer
- Condenser with a water separator
- Saturated NaCl solution

Procedure:

- To a 100 mL conical flask, add 15.8 g (166.7 mmol) of chloroacetic acid, isopropanol (at a 1.2:1 molar ratio to chloroacetic acid), and the LDDS catalyst (1.0% molar percent of chloroacetic acid).[12]
- Add 5 mL of cyclohexane to the flask to act as a water-carrying agent.[12]
- Equip the flask with a magnetic heating stirrer and a condenser fitted with a water separator containing a saturated NaCl solution.[12]
- Reflux the mixture for 2.5 hours.[12]
- After the reaction is complete, cool the mixture to room temperature.[12]
- The catalyst can be separated by decantation.[12]
- The resulting organic phase, containing **isopropyl chloroacetate**, can then be analyzed, for example, by gas chromatography to determine the conversion rate.[12]

Under these conditions, an esterification conversion of up to 98.3% has been reported.[12]

Applications in Drug Development

Isopropyl chloroacetate serves as a reactant in the synthesis of various organic molecules.[2] Its utility in drug development is primarily as a building block in the design and synthesis of novel compounds with potential therapeutic activity. For instance, it has been used in the synthesis of oxadiazolones, which have been investigated as protoporphyrinogen oxidase inhibitors.[2] The chloroacetate moiety provides a reactive site for further chemical modifications, making it a versatile intermediate in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isopropyl chloroacetate | C5H9ClO2 | CID 7759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isopropyl chloroacetate | 105-48-6 [chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. ClCH₂C(O)OCH(CH₃)₂ [webbook.nist.gov]
- 5. sontaraorgano.com [sontaraorgano.com]
- 6. keyorganics.net [keyorganics.net]
- 7. nj.gov [nj.gov]
- 8. Respiratory protection equipments C5H9ClO2 (isopropyl chloroacetate), CAS number 105-48-6 [en.gazfinder.com]
- 9. ISOPROPYL CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. PubChemLite - Isopropyl chloroacetate (C5H9ClO2) [pubchemlite.lcsb.uni.lu]
- 11. Isopropyl chloroacetate(105-48-6) 13C NMR spectrum [chemicalbook.com]
- 12. scielo.br [scielo.br]
- 13. epa.oszk.hu [epa.oszk.hu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isopropyl Chloroacetate: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092954#isopropyl-chloroacetate-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com